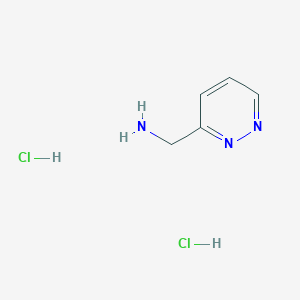

Pyridazin-3-ylmethanamine;dihydrochloride

描述

BenchChem offers high-quality Pyridazin-3-ylmethanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazin-3-ylmethanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

pyridazin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDKXRLVTWUVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375272-95-8 | |

| Record name | (pyridazin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Application of Pyridazin-3-ylmethanamine Dihydrochloride in Medicinal Chemistry: A Technical Guide to Bioisosteric Replacement

Executive Summary

As drug discovery programs increasingly navigate the complex landscape of physicochemical property optimization, the strategic deployment of heterocyclic bioisosteres has become paramount. Pyridazin-3-ylmethanamine dihydrochloride serves as a highly versatile primary amine building block. By incorporating the pyridazine core via this methanamine linker, medicinal chemists can systematically modulate lipophilicity, enhance aqueous solubility, and mitigate off-target liabilities such as hERG channel inhibition. This guide provides a comprehensive, self-validating framework for the handling, mechanistic application, and synthetic integration of this critical reagent.

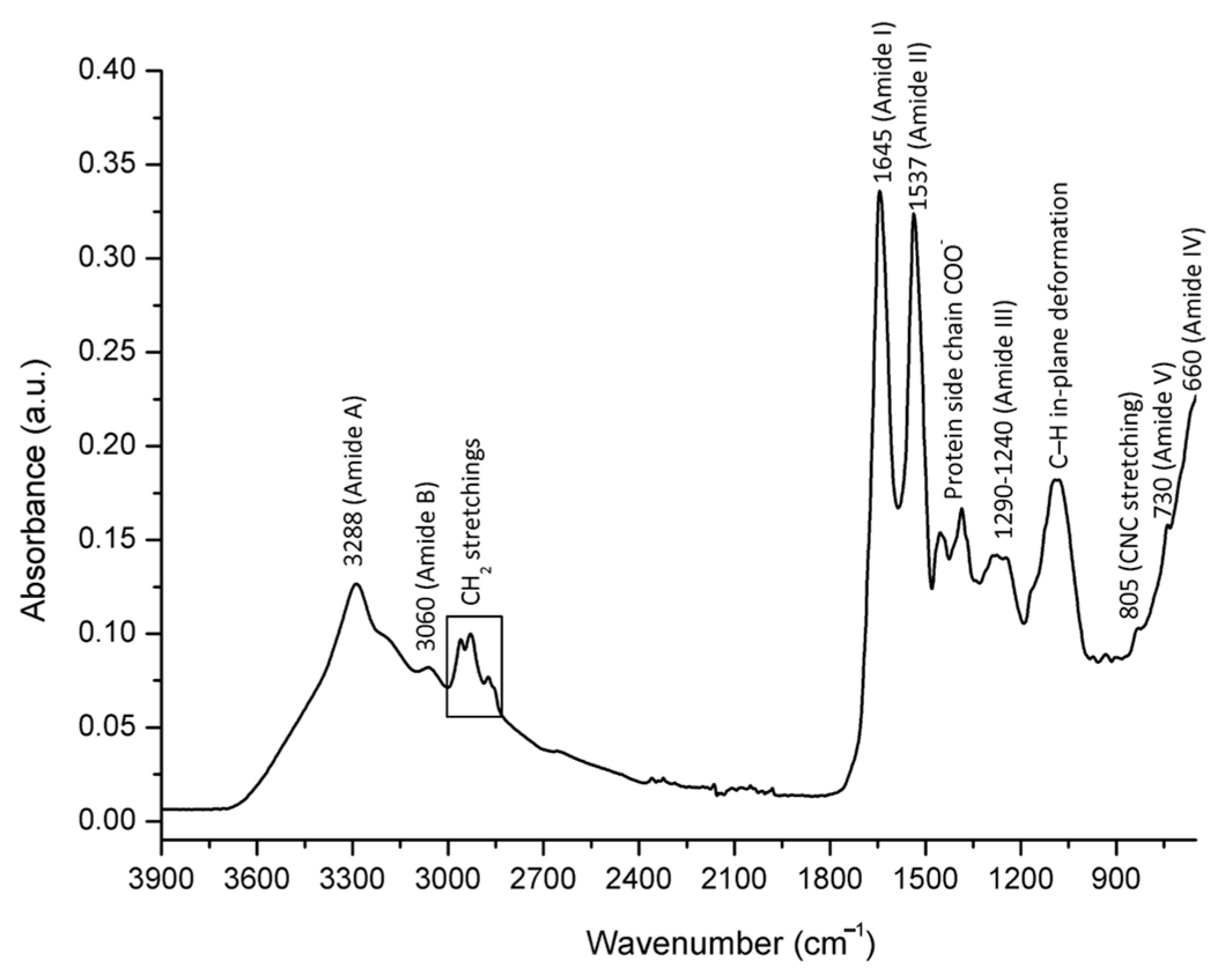

Chemical & Physical Profiling

Understanding the foundational properties of the building block is the first step in designing robust experimental workflows. The dihydrochloride salt is heavily favored over the free base due to its superior shelf-life and resistance to oxidative degradation.

| Property | Specification |

| Chemical Name | Pyridazin-3-ylmethanamine dihydrochloride |

| Synonyms | 1-(pyridazin-3-yl)methanamine dihydrochloride; 3-aminomethylpyridazine dihydrochloride |

| CAS Number | 2375272-95-8 (Dihydrochloride)[1] / 93319-65-4 (Free Base) |

| Molecular Formula | C₅H₉Cl₂N₃ (C₅H₇N₃ · 2HCl) |

| Molecular Weight | 182.05 g/mol [1] |

| SMILES | C1=CC(=NN=C1)CN.Cl.Cl[2] |

| Physical Form | Solid (Crystalline powder) |

| Storage Conditions | -20°C, sealed under inert atmosphere (Argon/N₂), protected from light and moisture[1] |

Mechanistic Role in Scaffold Optimization

The Bioisosteric Advantage

In hit-to-lead optimization, lipophilic phenyl or standard pyridine rings often drive non-specific binding, leading to poor pharmacokinetic profiles and high toxicity (e.g., hERG liability). Replacing these rings with a pyridazine core introduces a high dipole moment and two adjacent nitrogen atoms that act as robust, dual hydrogen-bond acceptors ()[3].

Causality in Design: The introduction of the pyridazine ring significantly lowers the partition coefficient (LogP) of the target molecule. This reduction in lipophilicity directly increases aqueous solubility and reduces the likelihood of the molecule partitioning into the hERG potassium channel's hydrophobic binding pocket, thereby rescuing a stalled drug candidate[3].

Why the Dihydrochloride Salt?

While the free base (CAS 93319-65-4) is commercially available, the primary methanamine group is highly reactive and susceptible to atmospheric oxidation and rapid degradation. Causality in Reagent Selection: Utilizing the dihydrochloride salt (CAS 2375272-95-8) locks the amine in a protonated, non-nucleophilic state. This ensures long-term thermodynamic stability, provides a highly crystalline solid that is easy to weigh accurately, and prevents batch-to-batch variability caused by reagent degradation[1].

Handling, Storage, and Safety Protocols

As a Senior Application Scientist, establishing a self-validating safety and handling protocol is non-negotiable to ensure both operator safety and experimental reproducibility.

-

Toxicity Profile: The compound is classified under GHS Acute Toxicity Category 4 for oral, dermal, and inhalation exposure (H302, H312, H332) ()[1].

-

Handling System: Always handle within a certified fume hood. The salt is hygroscopic; exposure to ambient humidity will cause the solid to clump, altering the effective molecular weight due to water absorption.

-

Storage Validation: Store at -20°C in a desiccator. Before opening, allow the vial to equilibrate to room temperature for 30 minutes to prevent condensation from forming on the cold reagent[1].

Experimental Workflow: HATU-Mediated Amide Coupling

The most common application of Pyridazin-3-ylmethanamine dihydrochloride is its coupling to a target carboxylic acid. The following protocol is engineered to account for the specific chemical nature of the dihydrochloride salt.

Step-by-Step Methodology

-

Reagent Solubilization: In an oven-dried flask purged with Argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Amine Addition: Add Pyridazin-3-ylmethanamine dihydrochloride (1.1 eq) to the stirring solution. At this stage, no reaction will occur because the amine is fully protonated.

-

Base Neutralization & Activation (Critical Causality Step): Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

-

The "Why": The dihydrochloride salt contains two equivalents of HCl. Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the salt and liberate the nucleophilic free amine. The remaining 1.5 equivalents serve to deprotonate the carboxylic acid and maintain the basic microenvironment required for the HATU activation complex to function efficiently. Failing to account for the salt form will result in a stalled reaction.

-

-

Reaction Propagation: Stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the carboxylic acid via LC-MS. The formation of the pyridazine-amide product should be visible by UV at 254 nm.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

Workflow illustrating the strategic incorporation of pyridazin-3-ylmethanamine in hit-to-lead optimization.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Pyridazin-3-ylmethanamine;dihydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Pyridazin-3-ylmethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its IUPAC name and structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the broader pharmacological context of pyridazine-containing compounds and discusses potential applications for Pyridazin-3-ylmethanamine dihydrochloride in therapeutic development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The unique electronic properties of the pyridazine ring, including its capacity for hydrogen bonding and its dipole moment, contribute to its diverse pharmacological activities.[1] Pyridazine derivatives have been shown to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3] The structural versatility of the pyridazine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous pyridazine-containing compounds with therapeutic potential.

Chemical Identity and Structure

IUPAC Name: (Pyridazin-3-yl)methanamine;dihydrochloride

Synonyms: 3-Pyridazinemethanamine dihydrochloride

Chemical Structure

The chemical structure of Pyridazin-3-ylmethanamine dihydrochloride consists of a pyridazine ring substituted at the 3-position with a methylamine group, which is protonated twice to form the dihydrochloride salt.

Caption: Chemical structure of Pyridazin-3-ylmethanamine dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Pyridazin-3-ylmethanamine dihydrochloride is provided in the table below.

| Property | Value | Source |

| CAS Number | 2375272-95-8 | [4] |

| Molecular Formula | C₅H₉Cl₂N₃ | [4] |

| Molecular Weight | 182.05 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water (predicted) | |

| Storage | Inert atmosphere, room temperature. | [4] |

Synthesis of Pyridazin-3-ylmethanamine Dihydrochloride

The synthesis of Pyridazin-3-ylmethanamine dihydrochloride can be achieved through the reduction of pyridazine-3-carbonitrile. This common synthetic transformation provides a reliable route to the desired aminomethyl functionality.

Caption: Workflow for the synthesis of Pyridazin-3-ylmethanamine dihydrochloride.

Experimental Protocol: Reduction of Pyridazine-3-carbonitrile

This protocol describes a general method for the catalytic hydrogenation of pyridazine-3-carbonitrile to yield Pyridazin-3-ylmethanamine.

Materials:

-

Pyridazine-3-carbonitrile

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve pyridazine-3-carbonitrile in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude Pyridazin-3-ylmethanamine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrochloric acid (2 equivalents) in the same or a miscible solvent dropwise with stirring.

-

Product Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Pyridazin-3-ylmethanamine dihydrochloride.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitriles to primary amines due to its high activity and selectivity.

-

Solvent: Methanol or ethanol are commonly used solvents for catalytic hydrogenation as they are relatively inert and can dissolve both the starting material and the product.

-

Hydrogen Pressure: Elevated hydrogen pressure increases the rate of the reaction by increasing the concentration of dissolved hydrogen available for the catalytic cycle.

-

Salt Formation: The dihydrochloride salt is often preferred for its improved stability, crystallinity, and solubility in aqueous media, which is advantageous for handling and formulation in drug development.

Pharmacological Context and Potential Applications

Pyridazine derivatives are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities.[2][3] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3] The pyridazine-3-amine moiety, in particular, has been identified as a key pharmacophore in a number of bioactive molecules.[5]

While specific biological data for Pyridazin-3-ylmethanamine dihydrochloride is not extensively reported in the public domain, its structural similarity to other biologically active pyridazine-3-amine analogs suggests its potential as a valuable building block in drug discovery programs.[5] Researchers may explore its utility in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies. The primary amine functionality provides a convenient handle for further chemical modification and library synthesis to explore structure-activity relationships (SAR).

Safety and Handling

Based on the safety data for the parent compound, Pyridazin-3-ylmethanamine, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Pyridazin-3-ylmethanamine dihydrochloride. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements (for the free base):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (for the free base):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Pyridazin-3-ylmethanamine dihydrochloride is a valuable chemical entity with a well-defined structure and a straightforward synthetic route. Its inclusion of the pharmacologically relevant pyridazine-3-amine scaffold makes it a compound of high interest for medicinal chemists and drug discovery professionals. This technical guide provides the foundational knowledge required for its synthesis, handling, and potential application in the development of novel therapeutic agents.

References

- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).

- Gomaa, M. A.-M., & Ali, M. M. (2020).

-

PubChem. (n.d.). Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride. Retrieved from [Link]

- Fenton Oxidation A Pretreatment Option For Improved Biological Treatment Of Pyridine And 3-Cyanopyridine Plant Wastew

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). New pyridazine derivatives: Synthesis, chemistry and biological activity.

- THE NOVEL REDUCTION OF PYRIDINE DERIV

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.

- Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). ScienceDirect.

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2021). Scientific Reports.

- Sigma-Aldrich. (n.d.).

- 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2022). Molecules.

- Pyridazine. (n.d.).

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to Pyridazin-3-ylmethanamine dihydrochloride: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridazin-3-ylmethanamine dihydrochloride (CAS Number: 2375272-95-8), a molecule of significant interest within the pyridazine class of heterocyclic compounds. While specific literature on this particular dihydrochloride salt is emerging, the pyridazine core is a well-established "privileged scaffold" in medicinal chemistry. This document will, therefore, provide a detailed exploration of the compound's chemical nature, plausible synthetic routes, and its potential biological significance, all grounded in the rich context of pyridazine chemistry. We will further present detailed, field-proven protocols for its characterization and for the preliminary assessment of its biological activity, empowering researchers to unlock its therapeutic potential.

The Pyridazine Core: A Foundation of Diverse Bioactivity

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] The unique electronic distribution imparted by the vicinal nitrogen atoms results in a distinct set of physicochemical properties, including a high dipole moment and robust hydrogen bonding capabilities, which are critical for molecular recognition and interaction with biological targets.[1]

Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities. These include, but are not limited to:

-

Anticancer: Inhibition of various cancer cell lines.

-

Kinase Inhibition: Modulation of key signaling pathways implicated in disease.

-

Cardiovascular: Effects such as vasodilation.

-

Anti-inflammatory and Analgesic: Mitigation of inflammation and pain.

-

Antimicrobial and Antiviral: Activity against a range of pathogens.

The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to the development of numerous compounds that have entered clinical trials and a select few that have reached the market.

Physicochemical Properties of Pyridazin-3-ylmethanamine dihydrochloride

While extensive experimental data for this specific salt is not yet widely published, we can infer its key properties based on its structure and data from chemical suppliers.

| Property | Value (Predicted/Supplied) | Source |

| CAS Number | 2375272-95-8 | |

| Molecular Formula | C₅H₉Cl₂N₃ | |

| Molecular Weight | 182.05 g/mol | |

| SMILES | C1=CC(=NN=C1)CN.Cl.Cl | |

| Form | Solid (predicted) | |

| Solubility | Likely soluble in water and polar organic solvents | (Inference) |

| Stability | Store in a cool, dry place. Hygroscopic (predicted). | (Inference) |

The dihydrochloride salt form is expected to enhance the aqueous solubility and stability of the parent amine, which is a common strategy in drug development to improve handling and formulation characteristics.

Synthesis and Purification: A Proposed Experimental Workflow

A plausible and efficient synthesis of Pyridazin-3-ylmethanamine would likely proceed via the reduction of a pyridazine-3-carbonitrile precursor. This approach is well-documented for the synthesis of related aminomethyl aza-heterocycles.[2]

Proposed Synthetic Pathway

Sources

Topic: The Pharmacological Potential and Mechanistic Landscape of the Pyridazine Core, Exemplified by Pyridazin-3-ylmethanamine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the pyridazine scaffold as a cornerstone in modern medicinal chemistry. While a specific, well-documented mechanism of action for Pyridazin-3-ylmethanamine dihydrochloride is not established in public literature, its parent structure is recognized as a "wonder nucleus" due to the vast array of pharmacological activities exhibited by its derivatives.[1][2] This document will first explore the chemical properties of the pyridazine ring that make it a privileged scaffold. It will then delve into the diverse and established mechanisms of action of various pyridazine-containing compounds, including their roles as inhibitors of enzymes like COX-2 and phosphodiesterases, and as modulators of kinase signaling pathways. Finally, we present a robust, field-proven experimental workflow for the de-novo elucidation of the mechanism of action for novel compounds derived from foundational building blocks like Pyridazin-3-ylmethanamine, providing researchers with a practical framework for target identification and validation.

The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a versatile and highly valued scaffold in drug discovery.[3] Its inherent electron-deficient nature, arising from the electronegativity of the two nitrogen atoms, significantly influences its chemical reactivity and pharmacological utility.[4] This electron deficiency makes the pyridazine core susceptible to nucleophilic aromatic substitution, providing a synthetically tractable handle for chemical modification.[4]

Furthermore, the pyridazine ring system serves as an effective bioisostere for other aromatic rings, such as phenyl or pyridine. This allows medicinal chemists to modulate key drug properties—including polarity, lipophilicity, metabolic stability, and hydrogen bonding capacity—to optimize pharmacokinetic and pharmacodynamic profiles.[4] Molecules like Pyridazin-3-ylmethanamine are commercially available chemical intermediates, serving as critical starting points for the synthesis of diverse compound libraries aimed at a multitude of biological targets.[5][6]

Established Mechanisms of Action of Pyridazine Derivatives

The true potential of the pyridazine core is revealed through the broad spectrum of biological activities demonstrated by its derivatives.[1][2][7] These compounds have been successfully developed as anti-inflammatory, antihypertensive, anticancer, and anticonvulsant agents, among others.[8] A summary of these activities and associated mechanisms is presented below.

| Pharmacological Activity | Mechanism of Action / Target Class | Example Compounds / Derivatives | Reference |

| Anti-inflammatory | Selective COX-2 Inhibition | ABT-963 | [1] |

| Antidepressant | Monoamine Oxidase / Other | Minaprine, Pipofezine | [8] |

| Cardiotonic / Vasodilator | Phosphodiesterase (PDE) III / IV Inhibition | Zardaverine, Levosimendan | [8] |

| Antihypertensive | Vasodilation (e.g., eNOS modulation) | Hydralazine Analogues | [9] |

| Anticancer / Anti-fibrotic | Kinase Inhibition (e.g., ALK5) | Patented Pyridazinyl Amines | [10] |

| Anticonvulsant | Ion Channel / Receptor Modulation | Various Pyridazine Derivatives | [8] |

Cyclooxygenase-2 (COX-2) Inhibition

A prominent mechanism of action for certain pyridazinone derivatives is the selective inhibition of COX-2.[1] This is a key target for anti-inflammatory therapies, as COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. The compound ABT-963, for example, is a selective COX-2 inhibitor with demonstrated anti-inflammatory activity and gastric safety.[1] The mechanism involves the drug binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.

Caption: COX-2 inhibition by a pyridazinone derivative.

Kinase Inhibition: The ALK5 Example

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation and differentiation. Its dysregulation is linked to fibrosis and cancer.[10] The TGF-β type I receptor, ALK5, is a serine/threonine kinase that initiates this signaling cascade. Recently patented pyridazinyl amino derivatives have been developed as potent inhibitors of ALK5, highlighting the scaffold's utility in targeting the kinase superfamily.[10] These inhibitors function by competing with ATP in the kinase domain of the ALK5 receptor, thereby preventing the phosphorylation of downstream signaling molecules like SMADs and blocking the pro-fibrotic or oncogenic signaling cascade.

A Framework for De-Novo Mechanism of Action Elucidation

For novel compounds synthesized from building blocks like Pyridazin-3-ylmethanamine, the mechanism of action is unknown. As a Senior Application Scientist, I propose the following self-validating, systematic workflow to identify and characterize the molecular target and its associated pathway.

Experimental Workflow: From Phenotype to Pathway

This workflow is designed to logically progress from a broad, observable cellular effect to the specific molecular interactions responsible for it.

Caption: A systematic workflow for Mechanism of Action (MOA) elucidation.

Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

Causality: This protocol is designed to isolate binding partners of the bioactive compound from the entire cellular proteome. By immobilizing the compound, we can "fish" for its direct targets.

-

Probe Synthesis: Synthesize an analogue of the lead compound (derived from Pyridazin-3-ylmethanamine) that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or alkyne for click chemistry).

-

Immobilization: Covalently attach the synthesized probe to activated sepharose beads (e.g., NHS-activated or Azide-activated Agarose). Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for an anti-proliferative compound) under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Chromatography:

-

Incubate the cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.

-

Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specific and low-affinity binders.

-

Elute the specifically bound proteins using a competitive elution with a high concentration of the free (non-immobilized) lead compound. This ensures that only proteins that bind to the specific pharmacophore are released.

-

-

Protein Identification:

-

Concentrate and separate the eluted proteins via SDS-PAGE.

-

Perform an in-gel tryptic digest of the protein bands that are present in the compound elution but absent or significantly reduced in the control.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the candidate proteins by searching the MS/MS spectra against a protein database.

-

Protocol 2: Target Validation via Surface Plasmon Resonance (SPR)

Causality: This biophysical assay provides quantitative, real-time data on the direct binding kinetics (association and dissociation rates) and affinity (KD) between the compound and its putative protein target, confirming a physical interaction.

-

Chip Preparation: Covalently immobilize the purified recombinant target protein (identified in Protocol 1) onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of precise dilutions of the pyridazine lead compound in a suitable running buffer.

-

Binding Analysis:

-

Flow the running buffer over the sensor chip surface to establish a stable baseline.

-

Inject the lowest concentration of the compound over the chip surface and measure the change in response units (RU) over time (association phase).

-

Replace the compound solution with running buffer and measure the decrease in RU as the compound dissociates (dissociation phase).

-

Repeat this cycle for each concentration of the compound, from lowest to highest.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).

-

Calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction, validating the protein as a direct target.

-

Conclusion

While the specific molecular target of Pyridazin-3-ylmethanamine dihydrochloride remains to be elucidated, the pyridazine scaffold it belongs to is undeniably one of the most fruitful platforms in medicinal chemistry. The diverse mechanisms of action displayed by its derivatives, from COX-2 inhibition to kinase modulation, underscore its versatility. For drug discovery professionals, pyridazine-based building blocks are not merely starting materials; they are invitations to explore novel biological space. The true scientific endeavor lies in the systematic application of robust, hypothesis-driven workflows, as outlined in this guide, to uncover the next generation of pyridazine-based therapeutics and their precise mechanisms of action.

References

-

SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central Nervous System Agents in Medicinal Chemistry, 15(2), 98-113. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

-

Slideshare. (2017, November 28). Pyridazine and its derivatives. [Link]

-

Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

- Google Patents. (2024).

-

ScienceDirect. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

El-Gazzar, M. G., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10729. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine | 1353972-21-0 | Benchchem [benchchem.com]

- 5. Pyridazin-3-ylmethanamine | 93319-65-4 [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. scispace.com [scispace.com]

- 8. jocpr.com [jocpr.com]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

Biological activity of pyridazine compounds

The Pharmacological Versatility of Pyridazine Scaffolds: A Technical Guide to Biological Activity and Assay Validation

Executive Summary

The pyridazine ring (1,2-diazine) represents a privileged scaffold in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms within a six-membered aromatic system, pyridazine derivatives exhibit exceptional physicochemical properties, including high aqueous solubility, favorable hydrogen-bonding profiles, and the ability to undergo diverse functionalization[1]. This technical guide explores the mechanistic basis of pyridazine's biological activity, detailing its roles as an antimicrobial, anti-inflammatory, and anticancer agent[2]. Furthermore, we provide rigorously validated experimental protocols to evaluate these activities, emphasizing the causality behind assay design for robust drug development.

Structural Basis for Biological Activity

The unique pharmacological profile of pyridazine and its oxidized derivative, pyridazinone, stems from their electron-deficient nature and the distinct dipole moment generated by the adjacent nitrogen atoms[3].

-

Bioisosterism: Pyridazine frequently serves as a bioisostere for phenyl, pyridine, and pyrimidine rings. The substitution of a pyridine scaffold with a pyridazine ring has been shown to significantly enhance target affinity in certain kinase and autotaxin (ATX) inhibitors, likely due to the introduction of an additional hydrogen-bond acceptor[4].

-

Target Engagement: The 1,2-diazine core facilitates bidentate interactions with metal ions in metalloenzymes and forms stable pi-stacking interactions within the hydrophobic pockets of targets such as Cyclooxygenase-2 (COX-2) and DNA gyrase[5][6].

Key Biological Activities and Target Pathways

3.1. Antimicrobial Activity (DNA Gyrase Inhibition) Pyridazine derivatives have demonstrated potent antibacterial properties, particularly against Gram-negative bacteria (e.g., E. coli, P. aeruginosa). Mechanistically, specific chloro-substituted pyridazines act by competitively inhibiting the ATPase activity of the DNA gyrase subunit B, a critical enzyme for bacterial DNA supercoiling[6]. Molecular docking studies (e.g., against the 4KFG crystal structure) reveal that the pyridazine core overlays perfectly with co-crystallized ligands, forming crucial hydrogen bonds with active site residues[6].

3.2. Anti-inflammatory Activity (COX-2/15-LOX Dual Inhibition) The long-term use of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is severely limited by gastrointestinal toxicity. Pyridazinone derivatives have emerged as potent, selective COX-2 inhibitors with minimal ulcerogenic effects[3]. Certain derivatives exhibit dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), effectively blocking both prostaglandin and leukotriene inflammatory pathways[5].

Mechanism of COX-2 inhibition by pyridazinone derivatives for targeted anti-inflammatory effects.

3.3. Anticancer and Antioxidant Activity Functionalized pyridazines, such as phthalazine-coupled derivatives, exhibit significant antiproliferative activity against various cancer cell lines (e.g., HepG2, MCF-7)[5][7]. Concurrently, the presence of oxo and carboxylate groups on the pyridazine ring contributes to robust radical scavenging capabilities, positioning these compounds as dual-action antioxidant and anticancer agents[8].

Quantitative Activity Data

To benchmark the efficacy of novel pyridazine candidates, researchers must compare their potencies against established standards. The table below summarizes recent quantitative data for structurally diverse pyridazine derivatives.

| Compound Class / Derivative | Primary Target / Assay | Cell Line / Strain | Potency (IC₅₀ / MIC / GI₅₀) | Reference |

| Pyridazine Analog 24 | Autotaxin (ATX) Inhibition | Human ATX (LPC assay) | IC₅₀ = 1.0 nM | [4] |

| Compound 31a (Phthalazine-coupled) | Antiproliferative | HepG2 (Hepatocellular Carcinoma) | IC₅₀ = 5.7 µg/mL | [5] |

| Compound 23 | Anticancer (SRB Assay) | MCF-7 (Breast Cancer) | GI₅₀ = 34.78 µg/mL | [7] |

| Chloro-pyridazine Derivatives | Antibacterial (DNA Gyrase) | E. coli, P. aeruginosa | MIC = 0.892–3.744 μg/mL | [6] |

| Compound 6f (Cyanopyridazine) | Antioxidant (DPPH Assay) | Cell-free radical scavenging | IC₅₀ = 12.68 μg/mL | [8] |

Experimental Protocols for Biological Evaluation

As a Senior Application Scientist, I emphasize that assay reliability relies on understanding the why behind the how. The following protocols are designed as self-validating systems to eliminate false positives commonly associated with heterocyclic screening.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Resazurin-Assisted Microbroth Dilution) Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives[6][7]. Causality & Design Choice: Standard visual scoring of turbidity is subjective and prone to error when testing poorly soluble or colored heterocycles. We incorporate Resazurin (Alamar Blue), a redox indicator. Viable bacteria reduce the blue resazurin to pink resorufin, providing an objective, colorimetric, and fluorometric self-validating readout of metabolic activity.

-

Preparation: Dissolve the pyridazine compound in cell-culture grade DMSO to a stock concentration of 10 mg/mL. Note: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

-

Inoculum Standardization: Grow bacterial strains (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyridazine compound in MHB (ranging from 64 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (final volume 100 µL). Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).

-

Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity Evaluation (Sulforhodamine B / SRB Assay) Objective: Assess the antiproliferative activity (GI₅₀) of pyridazine derivatives against cancer cell lines[7]. Causality & Design Choice: Why use SRB instead of the ubiquitous MTT assay? Pyridazine derivatives, particularly those with antioxidant properties[8], can directly reduce tetrazolium salts (MTT) in the absence of cells, leading to false-negative cytotoxicity results. The SRB assay circumvents this by stoichiometrically binding to the basic amino acids of cellular proteins under mildly acidic conditions, providing a readout of total cell mass that is completely independent of cellular metabolic fluctuations.

-

Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

-

Compound Treatment: Treat cells with varying concentrations of the pyridazine derivative (0.1 - 100 µg/mL) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Wash the plates 5 times with deionized water and air-dry. Rationale: TCA precipitates cellular proteins, locking the cell mass in place.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

-

Washing & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Allow to air-dry completely. Solubilize the bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake for 5 minutes.

-

Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the GI₅₀ using non-linear regression analysis.

Workflow for the systematic discovery and validation of bioactive pyridazine derivatives.

Conclusion

The pyridazine core is a highly versatile pharmacophore. By understanding the structural rationale behind its target engagement and employing rigorously controlled, self-validating biochemical assays, drug development professionals can effectively harness this scaffold to discover novel antimicrobial, anti-inflammatory, and anticancer therapeutics.

References

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ProQuest.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate.

- Pyridazine – Knowledge and References. Taylor & Francis.

- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate.

- Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. AJOL.

- Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Assiut University.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. sarpublication.com [sarpublication.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

The Strategic Application of Pyridazin-3-ylmethanamine Dihydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus stands as a privileged scaffold in medicinal chemistry, consistently featured in a broad spectrum of biologically active compounds. This technical guide delves into the untapped potential of a specific, yet versatile building block: Pyridazin-3-ylmethanamine dihydrochloride. While direct extensive research on this particular molecule is nascent, its inherent structural motifs—a pyridazine ring and a primary aminomethyl group—position it as a strategic starting point for the synthesis of novel therapeutics. This document will explore the chemical properties, synthetic utility, and potential research applications of Pyridazin-3-ylmethanamine dihydrochloride, drawing upon the wealth of knowledge surrounding the pyridazine scaffold. We will provide a forward-looking perspective on its application in the development of next-generation kinase inhibitors, CNS-acting agents, and other targeted therapies.

Introduction: The Pyridazine Scaffold as a Cornerstone of Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for a phenyl ring, contribute to improved aqueous solubility and optimized pharmacokinetic profiles of drug candidates.[3][4] The pyridazine moiety is a key structural component in a variety of approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and central nervous system (CNS) effects.[5][6]

Pyridazin-3-ylmethanamine dihydrochloride, with its reactive primary amine, offers a versatile handle for chemical modification, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide will illuminate the path for researchers to leverage this building block in their drug discovery endeavors.

Physicochemical Properties and Synthetic Accessibility

While specific experimental data for Pyridazin-3-ylmethanamine dihydrochloride is limited in publicly available literature, its structure allows for the prediction of key properties relevant to drug design.

Table 1: Predicted Physicochemical Properties of Pyridazin-3-ylmethanamine

| Property | Predicted Value | Implication in Drug Design |

| Molecular Weight | 109.13 g/mol (free base) | Adheres to Lipinski's rule of five, favoring good absorption and permeation. |

| logP | 0.2 (estimated) | Indicates good aqueous solubility, which is often a desirable property for drug candidates. |

| pKa | (Predicted) ~8.5-9.5 (for the primary amine) | The basic nature of the amine allows for salt formation, which can improve solubility and crystallinity. |

| Hydrogen Bond Donors | 2 (amine) | Can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (pyridazine nitrogens) | Can engage in hydrogen bonding with target proteins. |

The synthesis of pyridazine derivatives is well-documented, with numerous methods available for the construction and functionalization of the pyridazine ring.[7][8][9] The aminomethyl group at the 3-position can be readily incorporated through various synthetic routes, making Pyridazin-3-ylmethanamine dihydrochloride an accessible starting material.

Experimental Protocol: General Synthesis of N-Substituted Pyridazin-3-ylmethanamine Derivatives

This protocol outlines a general procedure for the acylation of Pyridazin-3-ylmethanamine, a common first step in the elaboration of this building block.

-

Reaction Setup: To a solution of Pyridazin-3-ylmethanamine dihydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF) is added a base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) at 0 °C.

-

Acylation: The desired acylating agent (e.g., acid chloride, sulfonyl chloride, 1.1 eq) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4, MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted derivative.

Caption: Synthetic utility of Pyridazin-3-ylmethanamine dihydrochloride.

Potential Research Areas and Applications

The true potential of Pyridazin-3-ylmethanamine dihydrochloride lies in its application as a versatile scaffold for the development of novel therapeutics targeting a range of diseases.

Central Nervous System (CNS) Disorders

The pyridazine scaffold is a common feature in CNS-active compounds, including modulators of GABA-A receptors and histamine H3 receptors.[10][11] The ability of the pyridazine ring to cross the blood-brain barrier makes it an attractive core for the design of drugs targeting neurological and psychiatric disorders.[12][13]

GABA-A receptors are the major inhibitory neurotransmitter receptors in the CNS and are well-established targets for anxiolytics, sedatives, and anticonvulsants.[14][15][16] The 3-aminopyridazine moiety has been identified as a key pharmacophore in the development of selective GABA-A receptor modulators.[17]

Proposed Research Workflow: Development of Novel GABA-A Receptor Modulators

Caption: Workflow for the discovery of novel GABA-A receptor modulators.

Experimental Protocol: High-Throughput Screening for GABA-A Receptor Modulators

-

Cell Culture: HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α2β3γ2) are cultured in appropriate media.

-

Compound Plating: A library of compounds derived from Pyridazin-3-ylmethanamine dihydrochloride is plated in 384-well plates.

-

Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

FLIPR Assay: The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compounds are added, followed by the addition of a sub-maximal concentration of GABA.

-

Data Analysis: Changes in intracellular calcium levels, indicative of GABA-A receptor modulation, are measured. Compounds that potentiate the GABA response are identified as positive hits.

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS.[1][18][19] H3 receptor antagonists have shown therapeutic potential for the treatment of cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[20][21] The pyridazine and pyridazinone scaffolds are prominent in many potent and selective H3 receptor antagonists.[18]

Oncology

The pyridazine nucleus is a privileged scaffold in the design of anticancer agents, particularly kinase inhibitors.[22][23] The ability of the pyridazine ring to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable component of many targeted therapies.[24]

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[25][26] The primary amine of Pyridazin-3-ylmethanamine dihydrochloride provides a convenient point for the attachment of various pharmacophoric groups that can interact with the active site of specific kinases.

Proposed Research Strategy: Design of Novel Kinase Inhibitors

A promising strategy involves the synthesis of a library of compounds where different aromatic or heteroaromatic moieties are attached to the aminomethyl group of Pyridazin-3-ylmethanamine. These moieties can be designed to target the hydrophobic pocket of the kinase active site, while the pyridazine ring interacts with the hinge region.

Caption: Design strategy for novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Reaction: The kinase of interest is incubated with the test compound and a suitable substrate (e.g., a peptide or protein) in the presence of ATP.

-

Detection: The phosphorylation of the substrate is measured using a variety of methods, such as radioisotope incorporation, fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.

Other Therapeutic Areas

The versatility of the pyridazine scaffold suggests that Pyridazin-3-ylmethanamine dihydrochloride could be a valuable starting material for the development of drugs targeting a wide range of other diseases, including inflammatory, cardiovascular, and infectious diseases.[27][28][29]

Conclusion and Future Perspectives

Pyridazin-3-ylmethanamine dihydrochloride, while not extensively studied as a standalone agent, represents a highly valuable and versatile building block for drug discovery. Its inherent structural features, combined with the well-established pharmacological importance of the pyridazine scaffold, provide a strong rationale for its use in the synthesis of novel therapeutic agents. The potential applications in CNS disorders and oncology are particularly compelling, driven by the proven success of pyridazine-containing compounds in these areas.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The development of diverse chemical libraries derived from Pyridazin-3-ylmethanamine dihydrochloride and their screening against a wide range of biological targets will undoubtedly uncover new lead compounds with therapeutic potential. As our understanding of disease biology continues to grow, the strategic application of such versatile building blocks will be paramount in the quest for new and effective medicines.

References

-

Hudkins, R. L., et al. (2011). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5493-5497. [Link]

-

Hudkins, R. L., et al. (2012). 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 194-198. [Link]

-

Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm, 2(10), 943-951. [Link]

-

Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences, 82(6), 1832-1836. [Link]

-

Hudkins, R. L., et al. (2011). Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(20), 6064-6068. [Link]

-

Mignani, S., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2691-2701. [Link]

-

Iovu, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5828. [Link]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14266. [Link]

- Imidazopyridazine derivatives as gabaa receptor modulators. (2014).

-

Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 735-740. [Link]

-

Nakagome, I., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 4(2), 116-128.

- Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- GABA A receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present). (2020).

- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Zhang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

de Esch, I. J., et al. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry, 44(11), 1664-1673. [Link]

-

El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16(7), 1709-1730. [Link]

-

Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2633. [Link]

-

Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2217-2233. [Link]

- Therapeutic pyridazine compounds and uses thereof. (2011).

- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (2022).

-

Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53(83), 11423-11426. [Link]

- Sharma, P., & Kumar, A. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 2(3), 256-267.

-

Saponara, S., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 24(6), 1125. [Link]

- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (2021).

- P

-

Kopp, L., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 180, 433-442. [Link]

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (n.d.). Benchchem.

- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemistry, 2014, 1-15.

- Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. (2023). Justia Patents. [Link]

- Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online.

-

Amato, G. M., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. (2007).

- Pyridazine: A privileged scaffold in the development of 21st-century pesticides. (2022).

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2022). MDPI. [Link]

-

Cho, S. Y., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4959-4962. [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

-

El-Gamal, M. I., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. [Link]

Sources

- 1. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. sarpublication.com [sarpublication.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. scispace.com [scispace.com]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. WO2014091368A1 - Imidazopyridazine derivatives as gabaa receptor modulators - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 18. Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Potential of the Pyridazine Core

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Aminopyridazines for Drug Discovery Professionals

The pyridazine ring, a six-membered diazine with its two nitrogen atoms in adjacent positions, represents a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile scaffold have led to the development of compounds across a vast spectrum of therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications.[1][2] This guide focuses specifically on the 3-aminopyridazine moiety, a privileged core structure that serves as a critical pharmacophore in numerous biologically active agents. Our objective is to move beyond a simple catalog of compounds and delve into the causal relationships that govern their activity. We will explore how subtle modifications to this scaffold dictate target affinity, selectivity, and overall pharmacological profile, providing a strategic framework for researchers engaged in the rational design of novel therapeutics.

The 3-Aminopyridazine Scaffold: Foundational Principles

The 3-aminopyridazine core is an aromatic heterocyclic system. The amino group at the C3 position is a key hydrogen-bonding feature, often interacting with the hinge region of kinases or other critical residues in enzyme active sites.[3] The adjacent nitrogen atoms (N1 and N2) influence the ring's electron distribution and its ability to participate in various non-covalent interactions. The primary points for synthetic modification and SAR exploration are typically the C4, C5, and C6 positions, as well as the C3-amino group itself.

General Synthetic Pathways

The derivatization of the 3-aminopyridazine scaffold is accessible through established synthetic routes. A common approach involves the construction of the pyridazinone ring from accessible starting materials, followed by functionalization. For instance, a one-pot preparation can yield 6-substituted 3(2H)-pyridazinones from ketones, which can then be converted to the corresponding 3-amino derivatives. Subsequent reactions, such as Suzuki cross-coupling, allow for the introduction of diverse aryl and heteroaryl moieties, providing a robust platform for SAR studies.[4]

Caption: Key SAR points for 3-aminopyridazine-based CDK2 inhibitors.

Structure-Activity Relationships in Neuroscience

The 3-aminopyridazine scaffold is also prominent in agents targeting the central nervous system, from neuroprotection to mood disorders.

Excitatory Amino Acid Transporter 2 (EAAT2) Activators

Excessive glutamate in the synaptic cleft leads to excitotoxicity, a key factor in neurodegenerative diseases. Activating the glutamate transporter EAAT2 can restore normal glutamate clearance and offer neuroprotection. [5][6]The pyridazine derivative LDN-212320 was identified as a potent EAAT2 activator, and subsequent SAR studies have refined this scaffold. [6] Key SAR Insights:

-

Core Scaffold: The active compounds are based on a pyridazinone scaffold, which is closely related to 3-aminopyridazines.

-

Lipophilicity at C6: The benzyl moiety of the lead compound was replaced with more lipophilic aryl or heteroaryl substituents. This exploration revealed that increasing lipophilicity could enhance the neuroprotective profile.

-

Superior In Vivo Efficacy: In a rat model of oxaliplatin-induced neuropathic pain, replacing the benzyl group with a more complex heteroaromatic system (compound 4f ) resulted in a superior anti-hypersensitive profile, completely counteracting the neuropathy. [5][6]

Compound ID C6-Thioether Moiety Anti-hypersensitive Effect (Day 14) Reference 3 (LDN-212320) Benzyl 76.4% increase in pain threshold [5][6] 4d Naphthyl 86.2% increase in pain threshold [5] | 4f | Benzothiazolyl | Fully counteracted neuropathy | [5][6]|

Antidepressant and Dopaminergic/Serotonergic Agents

Minaprine, a 3-aminopyridazine derivative, exhibits both dopaminomimetic and serotoninomimetic activity. [7]Extensive SAR studies on minaprine analogues have successfully dissociated these two activities.

Key SAR Insights:

-

Dissociation of Activity: The serotonergic and dopaminergic activities can be separated based on substitution patterns.

-

C4 Position: Serotonergic activity is primarily correlated with the substituent at the C4-position of the pyridazine ring.

-

C6 Position: Dopaminergic activity is dependent on the presence of a para-hydroxylated aryl ring (or a group that can be metabolized to one) at the C6-position. [7]

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a self-validating system for determining the inhibitory activity of test compounds against a specific kinase.

Objective: To determine the IC50 value of a 3-aminopyridazine derivative against FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase (active)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. b. Further dilute the compound series into the kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Assay Setup (in a 384-well plate): a. Negative Control (0% Inhibition): Add kinase buffer with DMSO (no compound). b. Positive Control (100% Inhibition): Add a known potent FGFR1 inhibitor (e.g., BGJ398) at a high concentration or EDTA to chelate Mg2+. c. Test Wells: Add the serially diluted test compounds.

-

Kinase Reaction: a. To all wells, add the FGFR1 enzyme and the Poly(Glu, Tyr) substrate mixture prepared in kinase buffer. b. Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the enzyme. c. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme. d. Incubate the plate at 30°C for 60 minutes.

-

Signal Detection (using ADP-Glo™ Assay): a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature. c. Read the luminescence signal on a plate reader.

-

Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. b. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)). c. Plot the % Inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

System Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) calculated from the positive and negative controls is > 0.5.

Conclusion and Future Directions

The 3-aminopyridazine scaffold is a remarkably fruitful starting point for drug discovery. The structure-activity relationships discussed herein highlight several key principles: the C3-amino group is a crucial interaction point, often as a hydrogen bond donor, while the C6 position serves as the primary site for introducing diversity to fine-tune potency, selectivity, and pharmacokinetic properties. Substitutions at the C4 and C5 positions, though less explored, offer further opportunities for optimization.

Future research will likely focus on leveraging computational methods for more precise targeting and exploring novel substitution patterns to overcome challenges such as off-target effects and acquired resistance. The continued application of strategies like scaffold hopping and bioisosteric replacement will undoubtedly unlock new therapeutic potential for this versatile heterocyclic core.

References

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available from: [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available from: [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Available from: [Link]

-

3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available from: [Link]

-

3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. PubMed. Available from: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Available from: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available from: [Link]

-

Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT). Usiena air. Available from: [Link]

-

Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. PMC. Available from: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. Available from: [Link]

-

QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Dove Medical Press. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. PubMed. Available from: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 5469-70-5: 3-Pyridazinamine | CymitQuimica [cymitquimica.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of pyridazine heterocycles

The Physicochemical Paradigm of Pyridazine Heterocycles in Modern Drug Discovery

Introduction: The Pyridazine Scaffold